Benzyl 3-hydrazinylpiperidine-1-carboxylate
Description
Benzyl 3-hydrazinylpiperidine-1-carboxylate is a piperidine derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 3-position of the piperidine ring, protected by a benzyloxycarbonyl (Cbz) group at the 1-position. Hydrazine-containing compounds are often utilized in medicinal chemistry as precursors for hydrazones, chelating agents, or enzyme inhibitors .
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
benzyl 3-hydrazinylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c14-15-12-7-4-8-16(9-12)13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10,14H2 |
InChI Key |
WYLVTYUQHMXSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with hydrazine and benzyl chloroformate. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is first functionalized with a suitable leaving group.
Hydrazine Addition: Hydrazine is then added to the functionalized piperidine to form the hydrazinyl derivative.
Esterification: Finally, benzyl chloroformate is reacted with the hydrazinyl derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydrazinylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The benzyl ester group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azides, while reduction can produce primary amines .
Scientific Research Applications
Benzyl 3-hydrazinylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Functional Group Reactivity
- Hydrazinyl Group: The hydrazinyl substituent in this compound enables unique reactivity, such as: Formation of hydrazones with carbonyl compounds (useful in bioconjugation). Participation in cyclization reactions to generate heterocycles (e.g., triazoles). Potential as a chelating agent for transition metals .
- Amino vs. Hydrazinyl: The amino (-NH₂) group in benzyl 4-aminopiperidine-1-carboxylate is less nucleophilic than hydrazinyl, limiting its utility in metal coordination but enhancing stability in acidic conditions .
- Formyl Group : The formyl (-CHO) derivative () serves as a versatile aldehyde precursor for reductive amination or Wittig reactions .
Biological Activity
Benzyl 3-hydrazinylpiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activity, particularly in the context of treating parasitic diseases such as Chagas disease caused by Trypanosoma cruzi. This article explores its biological activity, structure-activity relationship (SAR), and relevant research findings.
Overview of Biological Activity
This compound has been investigated primarily for its inhibitory effects on T. cruzi. The compound exhibits significant selectivity towards the parasite compared to human cells, which is crucial for minimizing side effects in therapeutic applications.
In Vitro Activity
Research indicates that compounds similar to this compound display potent in vitro activity against T. cruzi. For instance, related compounds have shown a pIC50 value (the negative logarithm of the IC50 value) indicating effective inhibition at concentrations lower than 1 µM. A study highlighted that benzyl derivatives with a piperidine linker demonstrated promising activity with a pIC50 value of approximately 6.4, showcasing over 100-fold selectivity against human MRC-5 fibroblast cells .
Structure-Activity Relationship (SAR)
The SAR studies focus on how modifications to the benzyl and piperidine components influence biological activity. Key findings include:
- Substituent Effects : The introduction of various substituents on the piperidine nitrogen alters the compound's lipophilicity (cLogP) and overall potency. Compounds with lower cLogP values generally exhibit better activity against T. cruzi.
- Linker Variations : The presence of a piperidine linker is essential for maintaining activity. Variations in this structure can lead to significant changes in both potency and selectivity .
Comparative Data Table
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | pIC50 Value | Selectivity Index (vs MRC-5) | cLogP |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| NPD-0227 | 6.4 | 100-fold | 3.5 |
| 4-Fluorobenzyl derivative | 6.1 | Moderate | 4.6 |
| 3-Cyanophenyl analogue | 5.7 | >32-fold | TBD |
Case Studies and Research Findings
- Chagas Disease Treatment : A significant body of research emphasizes the need for new treatments for Chagas disease due to the limitations of current therapies like benznidazole and nifurtimox, which have long treatment regimens and adverse effects . this compound and its analogs are being explored as potential alternatives.
- Selectivity and Toxicity : The selectivity of these compounds is critical; studies show that while they inhibit T. cruzi, they maintain low toxicity levels in human cell lines, which is essential for developing safe therapeutic agents .
- Public-Private Collaborations : Recent initiatives have focused on drug discovery for neglected tropical diseases, including Chagas disease, highlighting the collaborative efforts between academia and industry to bring new compounds like this compound into clinical consideration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
